molecular formula C10H11N5O2 B13781703 Acetophenone, 2-azido-, O-(methylcarbamoyl)oxime CAS No. 97805-04-4

Acetophenone, 2-azido-, O-(methylcarbamoyl)oxime

Cat. No.: B13781703
CAS No.: 97805-04-4
M. Wt: 233.23 g/mol
InChI Key: ZYTNPMGTHDGSSS-ZROIWOOFSA-N
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Description

Acetophenone, 2-azido-, O-(methylcarbamoyl)oxime is a structurally complex acetophenone derivative featuring three distinct functional groups:

  • Azido group (-N₃) at the 2-position of the acetophenone ring, conferring reactivity for applications like click chemistry or bioconjugation.
  • Oxime group (=N-O-) replacing the ketone oxygen, a motif known for metal coordination and bioactivity.

Properties

CAS No.

97805-04-4

Molecular Formula

C10H11N5O2

Molecular Weight

233.23 g/mol

IUPAC Name

[(E)-(2-azido-1-phenylethylidene)amino] N-methylcarbamate

InChI

InChI=1S/C10H11N5O2/c1-12-10(16)17-14-9(7-13-15-11)8-5-3-2-4-6-8/h2-6H,7H2,1H3,(H,12,16)/b14-9-

InChI Key

ZYTNPMGTHDGSSS-ZROIWOOFSA-N

Isomeric SMILES

CNC(=O)O/N=C(/CN=[N+]=[N-])\C1=CC=CC=C1

Canonical SMILES

CNC(=O)ON=C(CN=[N+]=[N-])C1=CC=CC=C1

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of ACETOPHENONE,2-AZIDO-,O-(METHYLCARBAMOYL)OXIME typically involves the following steps:

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, efficient catalysts, and optimized reaction conditions to ensure high yield and purity .

Mechanism of Action

The mechanism of action of ACETOPHENONE,2-AZIDO-,O-(METHYLCARBAMOYL)OXIME involves its ability to undergo various chemical transformations due to the presence of reactive functional groups. The azido group can participate in click chemistry reactions, forming stable triazole rings . The oxime and methylcarbamoyl groups can interact with biological targets, potentially inhibiting enzymes or interacting with cellular components .

Comparison with Similar Compounds

Acetophenone Oxime (CAS 613-91-2)

  • Structure: Simplest oxime derivative of acetophenone, lacking the azido and carbamoyl groups.
  • Synthesis: Produced via reaction of acetophenone with hydroxylamine hydrochloride under basic conditions .
  • Applications :
    • Antifungal activity against Candida spp. (MIC ~50 µg/mL) .
    • Analytical reagent for gravimetric/colorimetric metal estimation (e.g., Cu²⁺, Fe³⁺) .
    • Precursor for industrial polymers and bridged terephthaloyl oxime esters .
  • Safety : Classified as irritant (skin/eyes) and hazardous if ingested; requires stringent handling protocols .

Halogenated Acetophenone Derivatives

  • Examples: 2-chloroacetophenone, 4-bromoacetophenone.
  • Bioactivity: Antagonists of human adenosine A3 receptors (IC₅₀ ~10 nM for thiazole derivatives) . Broad-spectrum antifungal/antibacterial activity (MIC range: 5–100 µg/mL) .
  • Applications : Herbicides, intermediates for heterocyclic compounds (e.g., 1,3-thiazoles) .

Contrast with Target Compound : Halogens improve electrophilicity and binding to biological targets, whereas the azido group enables photochemical or catalytic modifications. The carbamate ester in the target compound may mimic pesticidal carbamates like oxamyl .

Carbamate-Linked Oxime Derivatives

  • Examples : Oxamyl (methylcarbamate insecticide), aldicarb.
  • Function : Carbamate esters inhibit acetylcholinesterase in pests, but structural differences alter specificity.
  • Stability : Methylcarbamoyl groups enhance hydrolytic stability compared to unmodified oximes .

Hydroxylated Acetophenones (e.g., Paeonol)

  • Structure: 2-hydroxy-4-methoxy acetophenone.
  • Metabolism : Rapidly sulfated and excreted in urine, indicating high metabolic lability .
  • Bioactivity : Antimutagenic in Salmonella typhimurium assays .

Contrast with Target Compound : The azido and carbamoyl groups likely reduce metabolic clearance compared to hydroxylated analogs, extending half-life for therapeutic or agrochemical use.

Data Table: Key Properties of Acetophenone Derivatives

Compound Functional Groups Key Applications Bioactivity (MIC/IC₅₀) Synthesis Route
Acetophenone, 2-azido-, O-(methylcarbamoyl)oxime Azido, oxime, carbamate Research (potential agrochemicals) Pending (analogs: 5–100 µg/mL) Multi-step (azidation + oxime carbamoylation)
Acetophenone oxime Oxime Metal analysis, polymers Antifungal (50 µg/mL) Hydroxylamine reaction
2-Chloroacetophenone Chloro, ketone Herbicide intermediate A3 receptor antagonist (10 nM) Friedel-Crafts acylation
Paeonol Hydroxyl, methoxy Herbal medicine Antimutagenic (10 µM) Plant extraction

Biological Activity

Acetophenone, 2-azido-, O-(methylcarbamoyl)oxime is a compound of significant interest due to its diverse biological activities and potential therapeutic applications. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is C10H11N5O2. The compound features an azido group and an oxime functional group, which are critical for its biological activity.

Anticancer Properties

Research indicates that oxime derivatives, including acetophenone oximes, exhibit promising anticancer properties. These compounds can inhibit various kinases involved in cancer progression:

  • Cyclin-dependent kinases (CDKs) : Oximes have been shown to inhibit CDK activity, which is crucial for cell cycle regulation. For instance, certain oxime derivatives have demonstrated IC50 values in the nanomolar range against CDK2, suggesting potent anticancer effects .
  • FLT3 kinase : Acetophenone oximes may also target FLT3, a kinase implicated in acute myeloid leukemia (AML). Inhibition of FLT3 has shown efficacy in treating AML with activating mutations .

Antimicrobial Activity

Acetophenone derivatives have been studied for their antimicrobial properties. For example, certain acetophenones demonstrated significant inhibitory effects against bacterial strains and fungi, suggesting potential applications as antimicrobial agents .

Anti-inflammatory Effects

Oximes are noted for their anti-inflammatory properties. Studies have indicated that acetophenone oximes can modulate inflammatory pathways and cytokine production, making them candidates for further investigation in inflammatory diseases .

The mechanisms by which acetophenone oximes exert their biological effects include:

  • Enzyme Inhibition : These compounds can inhibit key enzymes involved in cancer cell proliferation and survival.
  • Signal Transduction Interference : By affecting various signaling pathways, acetophenone oximes can alter the cellular response to growth factors and cytokines.
  • Apoptosis Induction : Certain derivatives have been shown to induce apoptosis in cancer cells through the activation of apoptotic pathways.

Table 1: Summary of Biological Activities

Activity TypeTarget/MechanismReference
AnticancerCDK inhibition
AntimicrobialBacterial and fungal inhibition
Anti-inflammatoryCytokine modulation

Case Study: Inhibition of FLT3 Kinase

A study highlighted the effectiveness of an acetophenone oxime derivative in inhibiting FLT3 kinase activity with an IC50 value of 7.89 nM. This compound also inhibited downstream signaling pathways involved in cell proliferation and survival in AML cell lines .

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